molecular formula C20H23FN2O4S B3443782 N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENESULFONAMIDE

N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENESULFONAMIDE

Cat. No.: B3443782
M. Wt: 406.5 g/mol
InChI Key: HQZGXGGTYCUDMU-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-4-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorophenyl group, a morpholine ring, and a benzenesulfonamide structure

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-16-2-8-19(9-3-16)28(25,26)23(14-17-4-6-18(21)7-5-17)15-20(24)22-10-12-27-13-11-22/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZGXGGTYCUDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)methyl]-4-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide typically involves multiple steps. One common method involves the reaction of 4-fluorobenzyl chloride with 4-methylbenzenesulfonamide in the presence of a base such as sodium hydroxide. This is followed by the introduction of the morpholine ring through a nucleophilic substitution reaction with 2-chloro-N-(morpholin-4-yl)acetamide. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenyl)methyl]-4-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring, where halogenated reagents can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-[(4-Fluorophenyl)methyl]-4-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)methyl]-4-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of the fluorophenyl group enhances its binding affinity and specificity. The morpholine ring contributes to its solubility and stability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Morpholin-4-yl-phenyl)-2-nitro-benzenesulfonamide
  • 4-Iodo-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide
  • 4-Fluorophenyl N-(4-methyl-2-nitrophenyl)carbamate

Uniqueness

N-[(4-Fluorophenyl)methyl]-4-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its interaction with biological targets, while the morpholine ring improves its solubility and stability compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENESULFONAMIDE

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